molecular formula C20H32N2O4 B14285908 N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide CAS No. 138110-46-0

N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B14285908
CAS No.: 138110-46-0
M. Wt: 364.5 g/mol
InChI Key: WRTNXCTWHZRWQV-UHFFFAOYSA-N
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Description

N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide is an organic compound characterized by the presence of a morpholine ring and two butoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide typically involves the reaction of 2,5-dibutoxy-4-(morpholin-4-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The morpholine ring and butoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,6-Trimethylphenyl)-2-morpholin-4-ylacetamide: Similar structure but with different substituents on the phenyl ring.

    N-(4-Tert-butyl-2,6-dimethylphenyl)-2-morpholin-4-ylacetamide: Contains tert-butyl and dimethyl groups instead of butoxy groups.

    N-(4-(4-Morpholinyl)phenyl)-2-(4-propylphenoxy)acetamide: Features a propylphenoxy group instead of butoxy groups.

Uniqueness

N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of two butoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring provides distinct properties that differentiate it from other similar compounds.

Properties

CAS No.

138110-46-0

Molecular Formula

C20H32N2O4

Molecular Weight

364.5 g/mol

IUPAC Name

N-(2,5-dibutoxy-4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C20H32N2O4/c1-4-6-10-25-19-15-18(22-8-12-24-13-9-22)20(26-11-7-5-2)14-17(19)21-16(3)23/h14-15H,4-13H2,1-3H3,(H,21,23)

InChI Key

WRTNXCTWHZRWQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1NC(=O)C)OCCCC)N2CCOCC2

Origin of Product

United States

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